4-(Propan-2-yl)cyclohexane-1-carbaldehyde, also known as 4-isopropylcyclohexanecarbaldehyde, is an organic compound characterized by its cyclohexane structure with an isopropyl group and an aldehyde functional group. It is classified as an aldehyde due to the presence of the carbonyl group (C=O) at the terminal position of the carbon chain. This compound is used in various chemical syntheses and has applications in organic chemistry.
This compound can be derived from cyclohexanone through specific synthetic routes involving alkylation and oxidation processes. It is available for purchase from various chemical suppliers, indicating its relevance in both academic and industrial settings.
The synthesis of 4-(Propan-2-yl)cyclohexane-1-carbaldehyde can be achieved through several routes:
The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product. For instance, controlling temperature and reaction time during oxidation is crucial to prevent overoxidation to carboxylic acids.
The molecular structure of 4-(Propan-2-yl)cyclohexane-1-carbaldehyde features a cyclohexane ring substituted with an isopropyl group at one position and an aldehyde group at another position.
Property | Value |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 158.25 g/mol |
InChI | InChI=1S/C10H18O/c1-9(2)8-7-6-5-4/h5-8H,4H2,1H3 |
SMILES | CC(C)C1CCC(CC1)C=O |
4-(Propan-2-yl)cyclohexane-1-carbaldehyde participates in various chemical reactions:
The reactivity of the compound is influenced by the steric hindrance introduced by the isopropyl group, which may affect the rate and outcome of these reactions.
The mechanism of action for reactions involving 4-(Propan-2-yl)cyclohexane-1-carbaldehyde typically involves:
The physical properties of 4-(Propan-2-yl)cyclohexane-1-carbaldehyde include:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes.
4-(Propan-2-yl)cyclohexane-1-carbaldehyde finds applications in:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: